6-Ketocholestanol

概要

説明

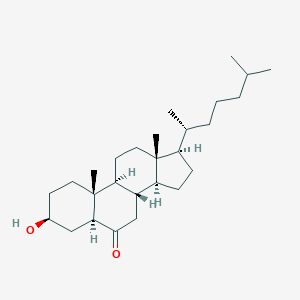

5α-コレスタン-3β-オール-6-オンは、コレステロールから誘導されたステロイド化合物です。これはコレスタノイドであり、コレステロールと構造的に関連しています。この化合物は、脂質分析における役割と、さまざまな生物学的プロセスにおける存在によって知られています。

準備方法

合成経路と反応条件

5α-コレスタン-3β-オール-6-オンは、一連の化学反応によりコレステロールから合成できます。 一般的な方法の1つは、コレステロールを5α-コレスタン-3β-オールに還元し、続いて6位にケトン基を導入する酸化を行う方法です .

工業的生産方法

5α-コレスタン-3β-オール-6-オンの工業的生産は、通常、動物性脂肪からのコレステロールの抽出と、目的の構造を得るための化学修飾を伴います。 このプロセスには、ケトン形成や水酸化などの工程が含まれます .

化学反応の分析

反応の種類

酸化: 5α-コレスタン-3β-オール-6-オンは、さまざまなオキシステロールを生成する酸化反応を受けることができます。

還元: これは、さまざまなヒドロキシル化誘導体を生成するために還元できます。

置換: この化合物は、特にヒドロキシル基とケトン基で置換反応に参加できます。

一般的な試薬と条件

酸化剤: 過マンガン酸カリウム (KMnO4)、三酸化クロム (CrO3)。

還元剤: 水素化ホウ素ナトリウム (NaBH4)、水素化リチウムアルミニウム (LiAlH4)。

溶媒: クロロホルム、エタノール、その他の有機溶媒。

生成される主要な生成物

酸化: 5α-コレスタン-3β,5α,6β-トリオールの生成。

還元: 5α-コレスタン-3β-オールの生成。

4. 科学研究への応用

5α-コレスタン-3β-オール-6-オンは、科学研究において広く使用されています。

化学: 高性能液体クロマトグラフィー (HPLC) を用いた脂質分析における標準として。

生物学: 生物学的膜におけるコレステロール誘導体の役割の研究。

医学: 胆石形成への影響と潜在的な治療応用の調査。

工業: 医薬品や農薬の生産に使用されます.

科学的研究の応用

Membrane Dynamics

Research has shown that 6-ketocholestanol significantly influences the electrostatic properties of biological membranes. A study utilized vibrational Stark effect (VSE) spectroscopy to measure the dipole electric field in lipid bilayers containing 6-keto. The findings indicated that 6-keto increases the membrane electric field more consistently than cholesterol across varying concentrations, suggesting a distinct role in membrane fluidity and structure. Specifically, 6-keto was observed to sit higher in the bilayer compared to cholesterol, which enhances membrane fluidity by forming hydrogen bonds with interfacial water molecules .

Key Findings:

- Increased Electric Field: At concentrations up to 40 mol%, 6-keto consistently raised the electric field within lipid bilayers.

- Membrane Fluidity: The presence of 6-keto contributes to greater membrane fluidity compared to cholesterol, which is crucial for various cellular processes.

Lipid Metabolism

This compound has been investigated for its effects on lipid metabolism, particularly in hepatic cells. In studies involving HepG2 cells, 6-keto was found to suppress lipid accumulation by down-regulating fatty acid synthase (FASN) gene expression through sterol regulatory element-binding protein (SREBP)-dependent mechanisms. This action indicates its potential as a therapeutic agent in managing conditions related to lipid metabolism, such as non-alcoholic fatty liver disease (NAFLD) .

Key Findings:

- Reduction of Lipid Accumulation: Treatment with 6-keto led to decreased intracellular triacylglycerol (TAG) levels by inhibiting FASN gene expression.

- Mechanism of Action: The suppression of FASN activity was linked to SREBP regulation, highlighting a pathway that could be targeted for metabolic disorders.

Enhancement of Skin Permeation

Another notable application of this compound is its ability to enhance skin permeation of therapeutic agents. A study evaluated its effect on the skin permeation of aminolevulinic acid (5-ALA), a prodrug used in photodynamic therapy. The results demonstrated that incorporating 6-keto into formulations significantly improved the permeation of 5-ALA through the skin barrier, suggesting its utility in transdermal drug delivery systems .

Key Findings:

- Increased Permeation: Formulations containing 6-keto showed enhanced skin absorption of 5-ALA.

- Potential for Drug Delivery: This property positions 6-keto as a valuable component in developing effective transdermal therapies.

作用機序

5α-コレスタン-3β-オール-6-オンの作用機序は、脂質膜と酵素との相互作用を伴います。これは、ナトリウムイオンの存在下で胆石形成を誘発することが知られています。 この化合物は、コレステロールエポキシドヒドロラーゼなどの特定の分子標的を作用させ、脂質代謝と細胞プロセスに影響を与えます .

6. 類似の化合物との比較

類似の化合物

5α-コレスタン-3β-オール: 6位にケトン基がない以外は、類似の構造的特徴を持つ密接に関連する化合物です。

5β-コレスタン-3α-オール-6-オン: 5位と3位で異なる立体配置を持つ別のコレスタノイド.

独自性

5α-コレスタン-3β-オール-6-オンは、6位にケトン基を含む特定の構造配置によってユニークです。 この構造的特徴は、他のコレスタノイドと比較して、明確な化学反応性と生物学的活性を付与します .

類似化合物との比較

Similar Compounds

5alpha-CHOLESTAN-3beta-OL: A closely related compound with similar structural features but lacking the ketone group at the 6th position.

5beta-CHOLESTAN-3alpha-OL-6-ONE: Another cholestanoid with a different stereochemistry at the 5th and 3rd positions.

Uniqueness

5alpha-CHOLESTAN-3beta-OL-6-ONE is unique due to its specific structural configuration, which includes a ketone group at the 6th position. This structural feature imparts distinct chemical reactivity and biological activity compared to other cholestanoids .

生物活性

6-Ketocholestanol (6-keto) is a cholesterol derivative recognized for its significant biological activities, particularly in cellular metabolism and mitochondrial function. This article synthesizes recent research findings on the compound's mechanisms of action, effects on lipid metabolism, and implications for health.

Structure and Properties

This compound is structurally similar to cholesterol but features a ketone group at the C-6 position of the steroid nucleus. This modification alters its interactions within biological membranes and influences its biological activity. The compound has been shown to affect membrane electrostatics, enhancing membrane fluidity compared to cholesterol, which tends to stabilize membrane structures.

Lipid Metabolism Regulation

Recent studies have demonstrated that this compound plays a crucial role in regulating lipid metabolism. Specifically, it has been shown to suppress lipid accumulation in HepG2 cells by down-regulating the expression of fatty acid synthase (FASN) through sterol regulatory element-binding protein (SREBP)-dependent pathways.

- Key Findings :

Mitochondrial Function

This compound is recognized as a mitochondrial recoupler, which means it can counteract mitochondrial uncoupling caused by agents like carbonyl cyanide. This property is particularly relevant in conditions where mitochondrial dysfunction leads to decreased ATP production.

- Inhibition of Respiratory Complex I : Research indicates that 6-keto inhibits respiratory complex I, which is crucial for ATP synthesis . This inhibition may help restore ATP levels in dysfunctional mitochondria.

Electrophysiological Effects

Studies utilizing vibrational Stark effect (VSE) spectroscopy have shown that this compound affects the dipole electric field within lipid bilayers. Unlike cholesterol, which can decrease the electric field at higher concentrations, 6-keto consistently increases the electric field across varying concentrations.

- Membrane Dynamics : The presence of 6-keto enhances membrane fluidity and alters the organization of sterols within lipid bilayers, impacting overall membrane function .

Comparative Studies

A comparative analysis of this compound with other oxycholesterols reveals its unique properties:

| Compound | Lipid Accumulation | Membrane Fluidity | Mitochondrial Recoupling |

|---|---|---|---|

| Cholesterol | Moderate | Low | No |

| This compound | Significant | High | Yes |

| Other Oxycholesterols | Variable | Variable | No |

Case Studies and Clinical Implications

- Liver Health : In a study examining liver cells, treatment with this compound led to significant reductions in lipid accumulation, suggesting potential therapeutic applications for metabolic disorders such as non-alcoholic fatty liver disease (NAFLD).

- Mitochondrial Diseases : The ability of 6-keto to recouple mitochondria presents a promising avenue for treating conditions characterized by mitochondrial dysfunction, potentially improving energy metabolism in affected tissues.

特性

IUPAC Name |

(3S,5S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(29)24-15-19(28)11-13-27(24,5)23(20)12-14-26(21,22)4/h17-24,28H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24-,26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQMQKOQOLPGBBE-ZNCJEFCDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1175-06-0 | |

| Record name | 6-Ketocholestanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1175-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ketocholestanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001175060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-oxocholestanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.309 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-KETOCHOLESTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V12D4A742 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 6-Ketocholestanol primarily interacts with biological membranes, influencing their biophysical properties. This interaction stems from its ability to modify the membrane dipole potential (Ψd) [, , , , , , , , , , ]. Specifically, this compound increases Ψd [, , , , ], which affects the interaction of charged molecules and peptides with the membrane [, , , , , , , , , , ].

ANone: this compound (also known as 5α-Cholestan-3β-ol-6-one) has the following characteristics:

- Spectroscopic Data: Detailed spectroscopic data can be found in publications focusing on its synthesis and characterization. For example, researchers have utilized GC-MS and 13C NMR to verify the enrichment of heavy oxygen-labeled this compound [].

ANone: While specific data on material compatibility is limited in the provided literature, this compound's behavior in various model systems offers insights:

- Lipid Membranes: this compound readily incorporates into lipid bilayers, influencing membrane fluidity, dipole potential, and interactions with other molecules [, , , , , , , , , , , ].

- Stability in Formulations: One study investigated this compound's ability to enhance skin permeation of 5-aminolevulinic acid using different formulations. While not the focus, the study mentioned the stability of the formulations themselves over time []. This suggests that this compound can be incorporated into various formulations, but further research is needed to fully characterize its stability within these formulations.

ANone: The provided literature does not highlight any catalytic properties or applications of this compound. Its primary role, as highlighted in the research, is modulating membrane properties, making it a valuable tool for studying membrane biophysics and related processes.

ANone: Understanding the SAR of this compound is crucial for comprehending its mechanism of action and designing more potent and selective analogs.

- Key Structural Features: The ketone group at the 6-position of the steroid nucleus plays a crucial role in its ability to modify the membrane dipole potential [, , , , ].

- Comparison with Cholesterol: Replacing the hydroxyl group of cholesterol with a keto group at the 6 position results in significant differences in their interactions with membranes and effects on dipole potential [, , ]. This highlights the importance of the keto group in this compound's activity.

ANone: While the provided research doesn't provide detailed information on the stability of this compound in various conditions, it's important to note:

- Formulation Strategies: Researchers have successfully incorporated this compound into liposomal formulations and creams for transdermal delivery [, ]. These studies highlight the potential for formulating this compound to enhance drug delivery, but further research is needed to optimize these formulations and assess long-term stability.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。